

Application Notes and Protocols for Icmt-IN-55 in Cancer Cell Research

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Compound of Interest					
Compound Name:	Icmt-IN-55				
Cat. No.:	B12385563	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Icmt-IN-55**, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), in cancer cell research. The provided protocols and data will enable researchers to effectively investigate the anti-cancer properties of this compound.

Introduction

Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is a critical enzyme in the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins are frequently mutated in cancer and play a pivotal role in oncogenic signaling pathways that drive cell proliferation, survival, and differentiation. By inhibiting ICMT, **Icmt-IN-55** disrupts the proper localization and function of these key signaling proteins, leading to anticancer effects such as cell cycle arrest and apoptosis. **Icmt-IN-55** has been identified as a potent ICMT inhibitor with an IC50 of 90 nM[1].

Data Presentation

The following table summarizes the inhibitory concentrations of ICMT inhibitors in various cancer cell lines, providing a reference for determining the working concentration of **Icmt-IN-55**.



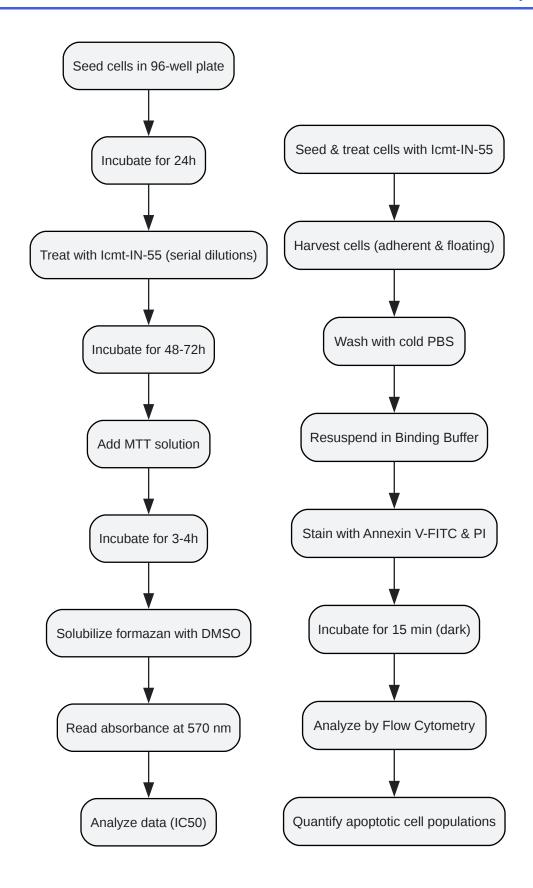
Compound	Cancer Cell Line	Assay	Concentration/ Effect	Reference
Icmt-IN-55	Not Specified	Enzyme Inhibition (IC50)	90 nM	[1]
Cysmethynil	MiaPaCa-2, AsPC-1, PANC- 1, BxPC-3, PANC-10.05, CAPAN-2, HPAF-II (Pancreatic)	Cell Viability	10 - 40 μmol/L	[2]
Cysmethynil	MiaPaCa-2 (Pancreatic)	Apoptosis (Flow Cytometry)	17.5 - 22.5 μmol/L	[3]
Cysmethynil	PC3 (Prostate)	Cell Viability	20 - 30 μΜ	[4]
Cysmethynil	Cervical Cancer Cells	Growth Inhibition (in combination with chemotherapy)	Sublethal concentrations	[3]

Note: The working concentration of **Icmt-IN-55** should be determined empirically for each cancer cell line. Based on its IC50 of 90 nM, a starting concentration range of 100 nM to 1 μ M is recommended for initial cell-based assays.

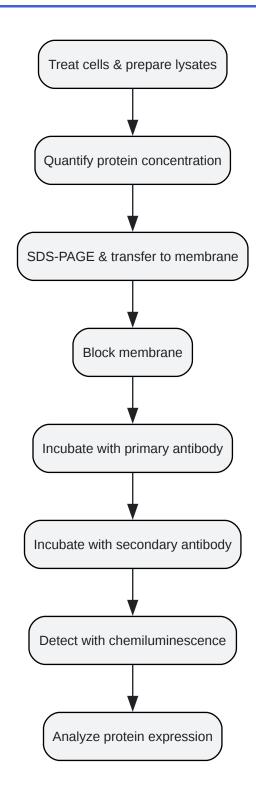
Signaling Pathways

Inhibition of ICMT by **Icmt-IN-55** primarily disrupts the Ras signaling pathway and induces cell cycle arrest and apoptosis through p21-mediated pathways.









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References

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